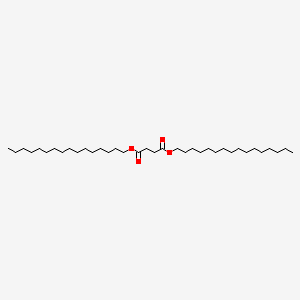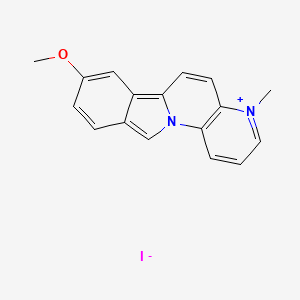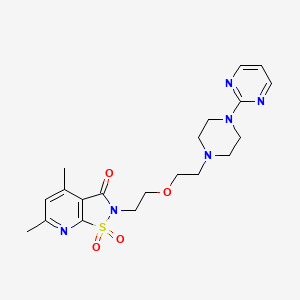![molecular formula C22H12F38NO4P B12711344 Ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro9-(trifluoromethyl)decyl] phosphate CAS No. 93776-24-0](/img/structure/B12711344.png)
Ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro9-(trifluoromethyl)decyl] phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro9-(trifluoromethyl)decyl] phosphate is a highly fluorinated compound with the molecular formula C24H12F42NO4P. It is known for its unique chemical properties, including high thermal stability and resistance to chemical degradation . This compound is often used in specialized applications due to its unique characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro9-(trifluoromethyl)decyl] phosphate typically involves the reaction of a fluorinated alcohol with phosphorus oxychloride, followed by neutralization with ammonium hydroxide . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the fluorinated intermediates.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to maintain consistent reaction conditions and high purity of the final product. The use of specialized reactors and purification techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro9-(trifluoromethyl)decyl] phosphate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the phosphate group.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent degradation of the fluorinated compound .
Major Products
The major products formed from these reactions include fluorinated alcohols, phosphoric acid derivatives, and various substituted fluorinated compounds .
Aplicaciones Científicas De Investigación
Ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro9-(trifluoromethyl)decyl] phosphate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro9-(trifluoromethyl)decyl] phosphate involves its interaction with molecular targets through its phosphate group. This interaction can lead to the formation of stable complexes with various substrates, influencing their chemical behavior and reactivity . The pathways involved often include the stabilization of reactive intermediates and the facilitation of specific chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
- Ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl] phosphate
- Ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl] phosphate
Uniqueness
Ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro9-(trifluoromethyl)decyl] phosphate is unique due to its specific fluorination pattern, which imparts distinct chemical properties such as higher thermal stability and resistance to chemical degradation compared to other similar compounds . This makes it particularly valuable in applications requiring extreme conditions and high performance .
Propiedades
Número CAS |
93776-24-0 |
|---|---|
Fórmula molecular |
C22H12F38NO4P |
Peso molecular |
1107.2 g/mol |
Nombre IUPAC |
azanium;bis[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] phosphate |
InChI |
InChI=1S/C22H9F38O4P.H3N/c23-5(24,9(29,30)13(37,38)17(45,46)15(41,42)11(33,34)7(27,19(49,50)51)20(52,53)54)1-3-63-65(61,62)64-4-2-6(25,26)10(31,32)14(39,40)18(47,48)16(43,44)12(35,36)8(28,21(55,56)57)22(58,59)60;/h1-4H2,(H,61,62);1H3 |
Clave InChI |
PAJVLINIFULMHT-UHFFFAOYSA-N |
SMILES canónico |
C(COP(=O)([O-])OCCC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




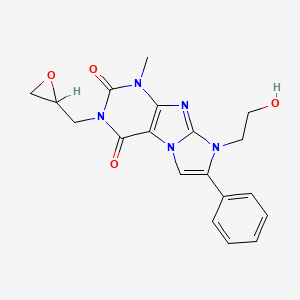

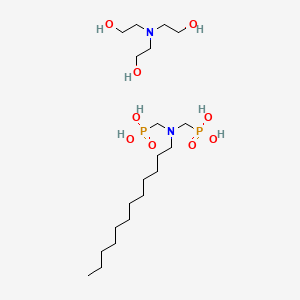
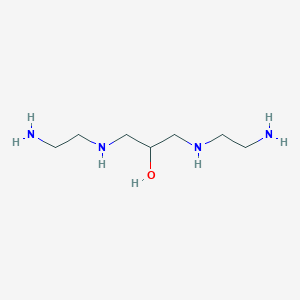

![N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride](/img/structure/B12711320.png)

![N-[2-[[2-Hydroxy-3-[4-(phenylmethoxy)phenoxy]propyl]amino]ethyl]morpholine-4-carboxamide](/img/structure/B12711333.png)

